BenchChemオンラインストアへようこそ!

4,4-Difluoro-2-phenylpyrrolidine hydrochloride

basicity pKa drug design

4,4-Difluoro-2-phenylpyrrolidine hydrochloride (CAS 1897837-67-0; free base CAS 1552276-99-9) is a gem‑difluorinated, 2‑aryl‑substituted pyrrolidine derivative with the molecular formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g·mol⁻¹. The compound belongs to the class of saturated N‑heterocyclic amines that are widely employed as conformationally constrained building blocks in medicinal chemistry.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
Cat. No. B13500337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-phenylpyrrolidine hydrochloride
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1C(NCC1(F)F)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H
InChIKeyLICZBONMURTOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-phenylpyrrolidine Hydrochloride: Core Physicochemical Profile and Class Identity


4,4-Difluoro-2-phenylpyrrolidine hydrochloride (CAS 1897837-67-0; free base CAS 1552276-99-9) is a gem‑difluorinated, 2‑aryl‑substituted pyrrolidine derivative with the molecular formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g·mol⁻¹ . The compound belongs to the class of saturated N‑heterocyclic amines that are widely employed as conformationally constrained building blocks in medicinal chemistry [1]. The simultaneous presence of a C‑4 gem‑difluoro motif and a C‑2 phenyl substituent distinguishes it from mono‑fluorinated or non‑fluorinated pyrrolidine congeners and from regioisomeric difluoropyrrolidines [2].

Why 4,4-Difluoro-2-phenylpyrrolidine Hydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs


Pyrrolidine‑based building blocks are not interchangeable because the position and number of fluorine substituents critically modulate basicity, lipophilicity, and conformational preference—three parameters that directly govern target engagement, membrane permeability, and metabolic stability [1]. For 4,4‑difluoro‑2‑phenylpyrrolidine, the gem‑difluoro group decreases the pKₐ of the pyrrolidine nitrogen by approximately 3–4 log units relative to the parent 2‑phenylpyrrolidine (class‑level inference from systematic pKₐ profiling of 4,4‑difluoropyrrolidine vs. pyrrolidine [1]), while the C‑2 phenyl substituent introduces a defined hydrophobic vector that is absent in simpler 4,4‑difluoropyrrolidine scaffolds. Regioisomeric difluoropyrrolidines (e.g., 3,3‑difluoro‑4‑phenylpyrrolidine) exhibit different conformational equilibria and distinct basicity trends, making direct substitution scientifically unsound [2].

Quantitative Differentiation Evidence for 4,4-Difluoro-2-phenylpyrrolidine Hydrochloride


Basicity Modulation: Gem‑Difluorination Reduces Pyrrolidine pKₐ by ~3–4 Units

Systematic pKₐ measurements across a panel of mono‑ and difluorinated pyrrolidines demonstrate that gem‑difluorination at the 4‑position lowers the conjugate acid pKₐ by 3.1–3.2 units compared to the parent pyrrolidine (pKₐ ≈ 11.3) [1]. For 4,4‑difluoro‑2‑phenylpyrrolidine, the predicted pKₐ falls in the range of 7.2–8.1, substantially below that of the non‑fluorinated 2‑phenylpyrrolidine (predicted pKₐ ≈ 9.6) and comparable to the experimentally determined pKₐ of 7.5 for 3,3‑difluoropyrrolidine . This reduced basicity means a lower fraction of the compound is protonated at physiological pH, a property that has been directly linked to improved passive membrane permeability in nNOS inhibitor programs where gem‑difluorination increased rat oral bioavailability from 0% (parent) to 22% (difluorinated analog) [2].

basicity pKa drug design physicochemical profiling

Lipophilicity Fine‑Tuning: Fluorination Modulates LogP Without Large Increases in Molecular Volume

The Melnykov study demonstrated that introducing a gem‑difluoro group into the pyrrolidine scaffold results in a modest LogP change (ΔLogP ≈ −0.2 to +0.3 depending on regioisomer and conformation) compared to non‑fluorinated analogs, despite the electronegative fluorine atoms [1]. This contrasts with the more pronounced lipophilicity increase typically observed for mono‑fluorination at remote positions. For 4,4‑difluoro‑2‑phenylpyrrolidine, the combination of the C‑2 phenyl group (consistent LogP contributor) with the C‑4 gem‑difluoro motif is expected to yield a LogD₇.₄ value intermediate between 2‑phenylpyrrolidine (~1.8) and 2‑(2,5‑difluorophenyl)‑4,4‑difluoropyrrolidine, which contains additional aryl fluorine atoms [2]. This balanced lipophilicity profile is desirable for achieving target engagement while maintaining aqueous solubility and avoiding excessive metabolic clearance.

lipophilicity LogP permeability physicochemical optimization

Conformational Locking: Gauche and Anomeric Effects in Gem‑Difluoropyrrolidines Favor Defined Ring Puckers

Quantum‑chemical analysis of difluorinated pyrrolidines reveals that the gem‑difluoro substitution at C‑4 stabilizes specific ring conformations through a combination of gauche effects (F–C–C–N dihedral preference) and anomeric interactions (nₙ→σ*C₋F) [1]. In 4,4‑difluoro‑2‑phenylpyrrolidine, the C‑2 phenyl substituent further constrains the conformational landscape compared to the simpler 4,4‑difluoropyrrolidine scaffold. The resulting conformational preference directly impacts the spatial presentation of the amine and phenyl vectors, which is critical for target binding. In contrast, the 3,3‑difluoro‑4‑phenylpyrrolidine regioisomer places the difluoro motif adjacent to the phenyl‑bearing carbon, generating a different conformational ensemble that may be suboptimal for targets requiring a specific dihedral angle between the amine and the aryl ring [2].

conformation fluorine effect stereochemistry molecular recognition

Metabolic Stability: Gem‑Difluoropyrrolidines Exhibit High Intrinsic Microsomal Clearance Stability

Intrinsic microsomal clearance (CLᵢₙₜ) measurements across the Melnykov compound panel showed that difluorinated pyrrolidines generally possess high metabolic stability, with CLᵢₙₜ values below 20 µL·min⁻¹·mg⁻¹ in human liver microsomes, comparable to or better than their non‑fluorinated counterparts [1]. The electron‑withdrawing effect of the gem‑difluoro group deactivates the adjacent C–H bonds toward cytochrome P450 oxidation. In the context of 4,4‑difluoro‑2‑phenylpyrrolidine, the C‑4 gem‑difluoro motif is expected to protect the pyrrolidine ring from oxidative metabolism, while the C‑2 phenyl group remains available for metabolic transformation (e.g., para‑hydroxylation). This metabolic profile contrasts with 2‑phenylpyrrolidine, where both the pyrrolidine ring and the phenyl group are susceptible to oxidative metabolism, potentially leading to higher intrinsic clearance [2].

metabolic stability microsomal clearance CYP450 drug metabolism

TRK Inhibition: 4,4‑Difluoropyrrolidine Scaffold Enables Sub‑Nanomolar Potency in Closest Analog

A structurally proximate analog—2‑(2,5‑difluorophenyl)‑4,4‑difluoropyrrolidine—demonstrated IC₅₀ values of 1 nM against TrkA and 10 nM against TrkB in a homogeneous time‑resolved fluorescence (HTRF) kinase assay, as disclosed in US Patent 10,829,492 [1]. This analog differs from the target compound only by the presence of two additional fluorine atoms on the phenyl ring. The high potency is attributed to shape complementarity between the 4,4‑difluoropyrrolidine‑2‑phenyl scaffold and the hydrophobic ATP‑binding pocket of TRK kinases, a feature previously noted for (R)‑2‑phenylpyrrolidine‑containing TRK inhibitors [2]. The non‑fluorinated 2‑phenylpyrrolidine scaffold typically achieves IC₅₀ values in the 10–100 nM range in related TRK inhibitor series [2], suggesting that the gem‑difluoro motif contributes to a potency enhancement of approximately one order of magnitude.

TRK kinase inhibition TrkA cancer therapeutics pain

Catecholaminergic Modulation: Disubstituted Phenylpyrrolidine Scaffold Validated in CNS Patent Literature

Patent WO2008148799A1 (NeuroSearch Sweden AB) claims a series of 3‑(disubstituted phenyl)pyrrolidines as modulators of cortical catecholaminergic neurotransmission, specifically citing compounds containing 3,4‑difluorophenyl and related aryl substituents on the pyrrolidine ring [1]. While the patent focuses on 3‑aryl (rather than 2‑aryl) pyrrolidines, it establishes the broader utility of phenyl‑difluoropyrrolidine architectures for modulating extracellular dopamine and norepinephrine levels in the cerebral cortex. The 4,4‑difluoro‑2‑phenylpyrrolidine scaffold offers a regioisomeric alternative with a distinct spatial orientation of the phenyl group relative to the amine, which may confer differential receptor subtype selectivity or pharmacokinetic properties compared to the 3‑phenyl series [2].

CNS catecholamine dopamine norepinephrine neuropsychiatric

Procurement‑Relevant Application Scenarios for 4,4-Difluoro-2-phenylpyrrolidine Hydrochloride


Fragment‑Based Lead Discovery for TRK Kinase Inhibitors

The 4,4‑difluoro‑2‑phenylpyrrolidine scaffold, as demonstrated by its closest analog achieving 1 nM IC₅₀ against TrkA [1], is well‑suited as a fragment or early lead scaffold in TRK‑targeted programs. Its reduced basicity relative to non‑fluorinated 2‑phenylpyrrolidine facilitates cell permeability, while the C‑2 phenyl ring provides a vector for further functionalization. Procurement of the hydrochloride salt ensures a defined, crystalline, water‑soluble form suitable for fragment soaking or biochemical assay preparation [2].

CNS Drug Discovery Requiring Balanced Permeability and Target Engagement

For programs targeting central nervous system disorders, the gem‑difluoro motif's pKₐ‑lowering effect (ΔpKₐ ≈ 3–4 vs. pyrrolidine) [1] reduces the fraction of protonated, membrane‑impermeable species at physiological pH. This property is essential for crossing the blood‑brain barrier while retaining sufficient basicity for target binding upon engagement. The 4,4‑difluoro‑2‑phenylpyrrolidine scaffold thus offers a pre‑optimized starting point compared to non‑fluorinated or mono‑fluorinated alternatives that require additional synthetic tuning [2].

Physicochemical Tool Compound for Profiling Fluorine Effects in Heterocyclic Amines

The compound serves as a valuable reference standard in systematic physicochemical studies of fluorinated saturated N‑heterocycles, extending the dataset established by Melnykov et al. (2023) [1]. Its unique combination of a C‑2 aryl substituent and C‑4 gem‑difluoro group fills a gap in the current fluorinated pyrrolidine library, enabling researchers to dissect the independent contributions of aryl substitution and gem‑difluorination to pKₐ, LogP, and microsomal clearance [2].

Synthesis of Regioisomerically Defined Chemical Probes for SAR Studies

The 2‑phenyl‑4,4‑difluoro substitution pattern is regioisomerically distinct from the more commonly explored 3‑aryl‑pyrrolidine series (e.g., WO2008148799A1) [1]. This makes 4,4‑difluoro‑2‑phenylpyrrolidine hydrochloride a strategic procurement choice for structure‑activity relationship campaigns that require systematic exploration of the phenyl position relative to the pyrrolidine nitrogen, enabling direct comparison of target binding modes and selectivity profiles between 2‑aryl and 3‑aryl isomers [2].

Quote Request

Request a Quote for 4,4-Difluoro-2-phenylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.